molecular formula C20H19ClN2O2S2 B11127572 3-chloro-6-methyl-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1-benzothiophene-2-carboxamide

3-chloro-6-methyl-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1-benzothiophene-2-carboxamide

Cat. No.: B11127572
M. Wt: 419.0 g/mol
InChI Key: PLENZQAFYJGIAD-UHFFFAOYSA-N
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Description

3-chloro-6-methyl-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1-benzothiophene-2-carboxamide is a complex organic compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of two benzothiophene rings, a chloro group, and a methylcarbamoyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-6-methyl-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1-benzothiophene-2-carboxamide involves multiple steps, including the formation of the benzothiophene core, chlorination, and the introduction of the methylcarbamoyl group. The reaction conditions typically require controlled temperatures, specific solvents, and catalysts to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-chloro-6-methyl-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1-benzothiophene-2-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst selection.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized benzothiophene derivatives, while substitution reactions can produce a variety of functionalized benzothiophene compounds.

Scientific Research Applications

3-chloro-6-methyl-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1-benzothiophene-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Chlorantraniliprole: An insecticide with a similar structure, known for its high selectivity and efficacy.

    Flubendiamide: Another insecticide with structural similarities, used for pest control in agriculture.

    Anthranilic Diamides: A class of compounds with related structures and applications in pest management.

Properties

Molecular Formula

C20H19ClN2O2S2

Molecular Weight

419.0 g/mol

IUPAC Name

3-chloro-6-methyl-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C20H19ClN2O2S2/c1-10-7-8-12-14(9-10)26-17(16(12)21)19(25)23-20-15(18(24)22-2)11-5-3-4-6-13(11)27-20/h7-9H,3-6H2,1-2H3,(H,22,24)(H,23,25)

InChI Key

PLENZQAFYJGIAD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(S2)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)NC)Cl

Origin of Product

United States

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